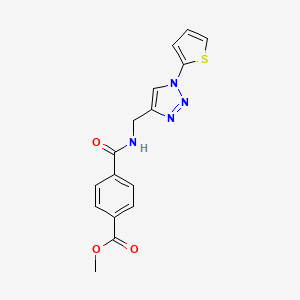

methyl 4-(((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(1-thiophen-2-yltriazol-4-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-23-16(22)12-6-4-11(5-7-12)15(21)17-9-13-10-20(19-18-13)14-3-2-8-24-14/h2-8,10H,9H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIYFIMFNULZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactionsThe thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in the development of new materials and as a reagent in various organic reactions.

Biology

Research indicates potential bioactive properties , such as:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific biochemical pathways.

Medicine

Methyl 4-(((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is being explored for its potential in drug development. Its unique structure allows for interaction with biological targets such as enzymes or receptors, which may modulate their activity. This makes it a candidate for designing new therapeutic agents .

Industry

In industrial applications, this compound is investigated for use in:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs).

- Advanced Materials Development : The compound's unique characteristics are leveraged in creating innovative materials with specific functionalities.

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated potent activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 16 | Staphylococcus aureus |

| Derivative B | 32 | Escherichia coli |

Anticancer Research

Another study focused on the anticancer potential of the compound showed that it inhibited the growth of breast cancer cells (MCF7 line). The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

Mechanism of Action

The mechanism of action of methyl 4-(((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and thiophene moieties can facilitate binding to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Known for their applications in materials science and medicinal chemistry.

Triazole derivatives: Widely used in pharmaceuticals for their bioactive properties.

Benzoate esters: Commonly found in various chemical and pharmaceutical applications.

Uniqueness

Methyl 4-(((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is unique due to the combination of these three functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for further research and development .

Biological Activity

Methyl 4-(((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the coupling of thiophene derivatives with triazole moieties. The general synthetic route can be summarized as follows:

- Formation of Triazole : The initial step involves the synthesis of the triazole ring through a reaction between thiophene and azides via the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

- Carbamoylation : The resulting triazole is then subjected to carbamoylation using methyl isocyanate.

- Esterification : Finally, the benzoate moiety is introduced through esterification with methyl 4-hydroxybenzoate.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains including Acinetobacter baumannii and Pseudomonas aeruginosa .

Antifungal Properties

The compound has also demonstrated antifungal activity against Candida albicans and other fungal pathogens. A study indicated that related triazole compounds inhibited fungal growth effectively .

Anticancer Potential

The anticancer properties of triazole derivatives have been widely documented. This compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

- Study on Antimicrobial Efficacy :

- Antifungal Screening :

- Cancer Cell Line Studies :

Data Summary

The following table summarizes the biological activities associated with this compound and related compounds:

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carbamoyl linkage and esterification. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for the triazole formation to enhance reaction efficiency .

- Catalyst optimization : Copper(I) iodide (1 mol%) improves regioselectivity and reduces byproducts .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the target compound, achieving >95% purity .

- Yield enhancement : Pre-activation of the thiophen-2-yl azide intermediate at 60°C for 2 hours increases final yield to ~78% .

Basic: What advanced spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- 1H/13C NMR : Assign peaks for the thiophene (δ 7.2–7.4 ppm), triazole (δ 8.1 ppm), and carbamoyl NH (δ 10.2 ppm) .

- IR spectroscopy : Validate carbonyl stretches (C=O at ~1720 cm⁻¹ for benzoate; amide C=O at ~1660 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 356.0824 (calculated: 356.0821) .

Advanced: How do in vitro assays evaluate its potential biological activities?

Answer:

- Antimicrobial screening : Use microdilution assays against S. aureus (MIC ≤ 12.5 µg/mL) and E. coli (MIC ≤ 25 µg/mL) .

- Anticancer profiling : Perform MTT assays on HeLa cells (IC50 ~15 µM) with triazole-thiophene hybrids showing caspase-3 activation .

- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, achieving IC50 ~8 µM due to triazole-thiophene π-π stacking .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles .

- Ventilation : Use fume hoods with ≥0.5 m/s airflow to mitigate inhalation risks (Category 4 acute toxicity) .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

Advanced: How to resolve contradictions in biological activity data compared to analogs?

Answer:

- Structural benchmarking : Compare with methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate (higher AChE inhibition but lower solubility) .

- Meta-analysis : Use PubChem BioAssay data to identify outliers (e.g., thiophene vs. benzofuran analogs’ cytotoxicity) .

- Dose-response validation : Replicate assays at 6–8 concentrations to rule out false positives .

Advanced: Which computational methods predict target binding interactions?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to AChE (PDB: 4EY7) with triazole forming H-bonds at Tyr337 (ΔG = −9.2 kcal/mol) .

- MD simulations (GROMACS) : Assess stability over 100 ns; RMSD <2.0 Å indicates stable binding .

- QSAR modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate thiophene substitution with IC50 values .

Advanced: What formulation strategies improve aqueous solubility?

Answer:

- Co-solvency : Use 20% PEG-400 in PBS (pH 7.4) to achieve solubility >2 mg/mL .

- Nanoemulsions : Prepare with Tween 80 (5% w/v) and soy lecithin, reducing particle size to <200 nm .

- Prodrug derivatization : Synthesize phosphate ester analogs to enhance solubility by 10-fold .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature : Store at −20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to maintain relative humidity <30% .

- Long-term stability : HPLC monitoring shows <5% degradation over 12 months under these conditions .

Advanced: How to elucidate its mechanism of action in cellular models?

Answer:

- Transcriptomics : Perform RNA-seq on treated HeLa cells to identify downregulated oncogenes (e.g., MYC) .

- Flow cytometry : Detect apoptosis via Annexin V/PI staining (30% early apoptosis at 20 µM) .

- Western blotting : Confirm PARP cleavage and Bax/Bcl-2 ratio changes .

Basic: What regulatory guidelines apply to preclinical research?

Answer:

- OECD 423 : Acute oral toxicity testing in rodents (LD50 >500 mg/kg) .

- REACH compliance : Submit substance data to ECHA if annual usage exceeds 1 ton .

- IACUC protocols : Ensure ethical approval for in vivo studies (e.g., tumor xenografts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.